1,3-Dichloro-5-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a methoxymethyl group is substituted at the 5 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 1,3-Dichloro-5-(methoxymethyl)benzene are currently unknown .
Mode of Action
Based on its structure, it can be inferred that the chlorine atoms attached to the benzene ring might make it susceptible to electrophilic aromatic substitution reactions. The methoxymethyl group can participate in various reactions involving the ether linkage (C-O-C) or the methyl group (CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 5-(methoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methoxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or reduced methoxymethyl derivatives.
Scientific Research Applications
1,3-Dichloro-5-(methoxymethyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.
1,3-Dichloro-5-chloromethylbenzene: Similar structure but with a chloromethyl group instead of a methoxymethyl group.
1,3-Dichloro-5-ethoxymethylbenzene: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
1,3-Dichloro-5-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which imparts different chemical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable in specific chemical and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-5-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDNAPUCNFGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.